molecular formula C7H9N5 B13012889 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B13012889
M. Wt: 163.18 g/mol
InChI Key: LLIBYKPIUGIRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a chemical compound with the CAS Number 500731-38-4 and a molecular formula of C7H9N5, corresponding to a molecular weight of 163.18 g/mol . Its structure is defined by the SMILES code NC1=NN(C)C2=NC=C(C)N=C21 . As a member of the pyrazolopyrazine family, this amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, medicinal, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as is standard with laboratory chemicals of this nature.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1,5-dimethylpyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C7H9N5/c1-4-3-9-7-5(10-4)6(8)11-12(7)2/h3H,1-2H3,(H2,8,11)

InChI Key

LLIBYKPIUGIRAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=NN2C)N

Origin of Product

United States

Preparation Methods

Reductive Lactamization Route via Nitro-Substituted Pyrazole Precursors

A well-documented method involves the use of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole as a starting material, which reacts with D,L-α-amino acids to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid derivatives. These intermediates undergo catalytic hydrogenation (typically with 5% Pd/C under hydrogen atmosphere) to reduce the nitro group to an amino group, which then spontaneously cyclizes (lactamization) to form the pyrazolo[3,4-b]pyrazin-5(4H)-one scaffold. Subsequent air oxidation aromatizes the system, yielding the desired fused heterocycle.

Reaction Scheme Summary:

Step Starting Material Reagents/Conditions Product Yield (%)
1 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole + D,L-α-amino acid EtOH/H2O, NaHCO3, reflux N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid -
2 Intermediate from Step 1 H2, 5% Pd/C, EtOH, RT, 4 bar, 6 days 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one 60-73%

This method is notable for its mild conditions and relatively high yields. The choice of amino acid influences substitution patterns on the pyrazolo[3,4-b]pyrazine core.

Cyclization of Pyrazole with Dichloropyrazine Derivatives

Another synthetic route involves the nucleophilic aromatic substitution of 3,5-dimethylpyrazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). This reaction forms the fused pyrazolo[3,4-b]pyrazine ring system with methyl groups at positions 1 and 5. The amino group at position 3 can be introduced by subsequent amination reactions or by using amino-substituted pyrazole precursors.

Typical Reaction Conditions:

  • Base: Potassium carbonate (K2CO3)
  • Solvent: DMF
  • Temperature: Elevated (80–120 °C)
  • Time: Several hours to completion

This method is scalable and adaptable for industrial synthesis, often combined with purification steps such as recrystallization or chromatography to achieve high purity.

Reaction Mechanisms and Functional Group Transformations

Reductive Lactamization Mechanism

  • The nitro group on the pyrazole ring is reduced to an amino group by catalytic hydrogenation.
  • The newly formed amino group attacks the carboxyl or activated carbonyl group of the amino acid moiety intramolecularly, forming a lactam ring.
  • Air oxidation restores aromaticity in the fused heterocyclic system.

Amino Group Reactivity

The amino group at position 3 of the pyrazolo[3,4-b]pyrazine core is reactive and can undergo:

  • Condensation with aldehydes to form Schiff bases (imines), useful for further derivatization.
  • Acetylation with acetic anhydride to form N-acetyl derivatives, modifying solubility and biological activity.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Typical Yield Notes
Reductive Lactamization 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole + D,L-α-amino acids H2, 5% Pd/C, EtOH, RT, air oxidation Mild conditions, good regioselectivity 60-73% Requires long hydrogenation time
Nucleophilic Aromatic Substitution 3,5-Dimethylpyrazole + 2,3-dichloropyrazine K2CO3, DMF, elevated temp Scalable, industrially viable Moderate to high Amino group introduced post-cyclization

Research Findings and Optimization Notes

  • The reductive lactamization route is sensitive to the nature of the amino acid; secondary amino acids like D,L-proline show higher nucleophilicity and better yields.
  • Catalytic hydrogenation parameters (pressure, catalyst loading, time) critically affect the conversion and purity of the product.
  • The nucleophilic aromatic substitution method benefits from polar aprotic solvents to enhance nucleophilicity and reaction rates.
  • Purification by silica gel chromatography or recrystallization is essential to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at position 3 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine or hydrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Pyrazolo[3,4-b]pyrazine 1-Me, 5-Me, 3-NH₂ C₇H₉N₅ Not explicitly reported
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Pyrazolo[3,4-b]pyrazine 1-Me, 6-Me, 3-NH₂ C₇H₉N₅ Structural isomer; no activity data
1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Pyrazolo[3,4-b]pyrazine 1-Me, 3-NH₂ C₆H₇N₅ Intermediate for kinase inhibitors
14g (1H-pyrazolo[3,4-b]pyrazin-3-amine) Pyrazolo[3,4-b]pyrazine 3-NH₂ C₅H₅N₅ SGK1 inhibitor; favorable PK profile
Etazolate (Pyrazolo[3,4-b]pyridine derivative) Pyrazolo[3,4-b]pyridine Complex substituents C₁₆H₁₅N₃O₂ Anxiolytic agent; PDE4 inhibitor

Key Observations :

Substituent Positioning: The 1,5-dimethyl derivative differs from its 1,6-dimethyl isomer (Table 1) in methyl group placement, which may alter steric and electronic properties.

Core Heterocycle : Pyrazolo[3,4-b]pyrazines (e.g., 1,5-dimethyl compound) differ from pyrazolo[3,4-b]pyridines (e.g., Etazolate) in ring nitrogen arrangement. This distinction impacts biological target specificity; pyrazolo-pyridines are associated with phosphodiesterase (PDE) inhibition, while pyrazolo-pyrazines show kinase inhibition .

Critical Analysis :

  • Methyl groups may enhance metabolic stability compared to 14g, which lacks alkyl substituents .
  • In contrast, Etazolate demonstrates the importance of the pyrazolo-pyridine core in PDE4 modulation, highlighting how core heterocycle choice dictates therapeutic application .

Biological Activity

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H9_9N5_5
  • Molecular Weight : 149.15 g/mol
  • CAS Number : 500731-38-4

The biological activity of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition is crucial for its potential use as an anticancer agent.
  • Modulation of Signaling Pathways : It may affect signaling pathways associated with cell survival and apoptosis, enhancing the efficacy of existing cancer therapies.

Anticancer Properties

Research indicates that 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50_{50} (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.2
HeLa (Cervical)9.0

These results suggest that the compound may serve as a promising candidate for further development in cancer treatment.

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.
  • Combination Therapy : When used in combination with standard chemotherapeutics such as doxorubicin and carboplatin, the compound showed synergistic effects, leading to enhanced tumor regression in xenograft models.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine suggests favorable absorption and distribution characteristics. Toxicological studies indicate minimal adverse effects at therapeutic doses, making it a candidate for further clinical evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.